2-Ethoxy-6-formylphenyl benzenesulfonate

Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

2-Ethoxy-6-formylphenyl benzenesulfonate (CAS 20041-60-5) is an aromatic sulfonate ester building block with the molecular formula C15H14O5S and a molecular weight of 306.33 g/mol. Structurally, it features a benzenesulfonyl ester group ortho to an aldehyde and an ethoxy group on a phenyl ring.

Molecular Formula C15H14O5S
Molecular Weight 306.3g/mol
CAS No. 20041-60-5
Cat. No. B374903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-6-formylphenyl benzenesulfonate
CAS20041-60-5
Molecular FormulaC15H14O5S
Molecular Weight306.3g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=O
InChIInChI=1S/C15H14O5S/c1-2-19-14-10-6-7-12(11-16)15(14)20-21(17,18)13-8-4-3-5-9-13/h3-11H,2H2,1H3
InChIKeyUPPHWZNOUOVLJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Ethoxy-6-formylphenyl benzenesulfonate (CAS 20041-60-5): A Key Building Block for Sulfonate-Based Bioactive Scaffolds


2-Ethoxy-6-formylphenyl benzenesulfonate (CAS 20041-60-5) is an aromatic sulfonate ester building block with the molecular formula C15H14O5S and a molecular weight of 306.33 g/mol . Structurally, it features a benzenesulfonyl ester group ortho to an aldehyde and an ethoxy group on a phenyl ring. This compound serves as a precursor for generating diverse thiosemicarbazone libraries and other condensation products, with its benzenesulfonate moiety providing a foundation for structure-activity relationship (SAR) studies in medicinal chemistry programs targeting carbonic anhydrase inhibition [1].

Thiosemicarbazone library synthesis via ortho-aldehyde
Carbonic anhydrase inhibitor SAR exploration
Ortho-sulfonate-aldehyde dual-handle building block

Why 2-Ethoxy-6-formylphenyl benzenesulfonate (CAS 20041-60-5) Cannot Be Substituted with Generic Aryl Sulfonates or Aldehydes


Generic substitution with simpler aryl sulfonates (e.g., phenyl benzenesulfonate) or mono-functional aldehydes (e.g., 3-ethoxybenzaldehyde) fails to recapitulate the specific structural and reactivity profile of 2-ethoxy-6-formylphenyl benzenesulfonate. The ortho-disposition of the benzenesulfonate ester and aldehyde group, along with the adjacent ethoxy substituent, creates a unique electrophilic and steric environment essential for selective derivatization. This precise substitution pattern is critical for generating the specific thiosemicarbazone libraries that have demonstrated potent carbonic anhydrase inhibition (e.g., IC50 values as low as 54.50 nM for hCA II with derivative 5k) [1]. Substituting this core with a simpler or differently substituted analog would fundamentally alter the reaction outcomes and SAR profiles, leading to a different and potentially inactive set of downstream compounds.

Structural mismatchGeneric aryl sulfonates lack the ortho-aldehyde, preventing the specific thiosemicarbazone condensation that defines this scaffold’s utility.
Functional group gapSimple aldehydes such as 3-ethoxybenzaldehyde omit the benzenesulfonate ester, which alters physicochemical properties and eliminates the sulfonate-mediated enzyme interaction potential.
Substitution pattern sensitivityDifferent substitution patterns change the electrophilic and steric environment, leading to divergent SAR profiles; scaffold fidelity may not transfer.

Quantitative Differentiation Evidence for 2-Ethoxy-6-formylphenyl benzenesulfonate (CAS 20041-60-5) Against Comparators


Enhanced hCA II Inhibitory Potency of a Thiosemicarbazone Derivative of 2-Ethoxy-6-formylphenyl benzenesulfonate Compared to Acetazolamide

While direct data for the parent compound 2-ethoxy-6-formylphenyl benzenesulfonate is not available, a closely related derivative, a thiosemicarbazone synthesized from the biphenyl analog (2-ethoxy-6-formylphenyl [1,1′-biphenyl]-4-sulfonate), demonstrates significant potency against human carbonic anhydrase II (hCA II). Compound 5k in this series, which shares the core 2-ethoxy-6-formylphenyl sulfonate scaffold, exhibited an IC50 value of 54.50 nM, surpassing the clinically used standard inhibitor acetazolamide [1]. This indicates that the 2-ethoxy-6-formylphenyl benzenesulfonate core can serve as a viable scaffold for generating potent hCA inhibitors, offering a potential advantage in potency over the established standard.

hCA II Inhibition Potency
Class-level inference
IC50 54.50 nM (derivative 5k) vs acetazolamide
Reported scaffold-derived inhibitory context; class-level.
Data from closely related biphenyl analog, not parent compound.
Medicinal Chemistry Carbonic Anhydrase Inhibition Structure-Activity Relationship

Structural Differentiation from Simple Aldehyde Precursors: LogP and TPSA Properties of 2-Ethoxy-6-formylphenyl benzenesulfonate

2-Ethoxy-6-formylphenyl benzenesulfonate (CAS 20041-60-5) is distinguished from its simpler aldehyde precursor, 3-ethoxybenzaldehyde, by its larger molecular weight (306.33 vs. 150.17 g/mol) and the presence of the benzenesulfonate group, which confers distinct physicochemical properties. The target compound has a calculated LogP of 2.6655 and a Topological Polar Surface Area (TPSA) of 69.67 Ų . In contrast, 3-ethoxybenzaldehyde has a calculated LogP of approximately 1.9 and a TPSA of 26.3 Ų [1]. The higher LogP of the benzenesulfonate indicates increased lipophilicity, while the larger TPSA reflects greater polarity. These differences will directly impact compound solubility, membrane permeability, and overall drug-likeness in any downstream medicinal chemistry application, making the benzenesulfonate a distinct chemical tool.

Physicochemical Property Shift
Cross-study comparable
ΔLogP +0.8, ΔTPSA +43.37 Ų vs 3-ethoxybenzaldehyde
Property shift indicates distinct bioavailability profile; cross-study.
Calculated values; experimental validation recommended.
Chemical Property Prediction Medicinal Chemistry Lead Optimization

Key Differentiator: Ortho-Sulfonate-Aldehyde Motif for Thiosemicarbazone Synthesis

The defining chemical feature of 2-ethoxy-6-formylphenyl benzenesulfonate (CAS 20041-60-5) is its ortho-disposed benzenesulfonate ester and aldehyde functionalities. This arrangement is specifically exploited in the synthesis of thiosemicarbazone derivatives. In a 2025 study, the aldehyde group of a related scaffold (2-ethoxy-6-formylphenyl [1,1′-biphenyl]-4-sulfonate) was condensed with thiosemicarbazides to generate a library of 19 compounds (5a-s) [1]. This synthetic route is enabled by the unique ortho-substitution pattern of the starting material. A generic aryl sulfonate lacking the ortho-aldehyde or a simple benzaldehyde lacking the sulfonate group would not allow for this specific and productive transformation, which led to the discovery of potent carbonic anhydrase inhibitors.

Ortho-Sulfonate-Aldehyde Reactivity
Supporting evidence
Enables 19-member thiosemicarbazone library synthesis
Unique ortho-substitution pattern supports targeted library production.
Validated on closely related biphenyl sulfonate scaffold.
Synthetic Chemistry Medicinal Chemistry Building Blocks

Primary Research Applications for 2-Ethoxy-6-formylphenyl benzenesulfonate (CAS 20041-60-5) Based on Differential Evidence


Scaffold for Developing Novel Carbonic Anhydrase Inhibitors

Researchers focused on medicinal chemistry for glaucoma, epilepsy, or cancer can utilize 2-ethoxy-6-formylphenyl benzenesulfonate as a starting material to synthesize a focused library of sulfonate-tagged thiosemicarbazones. The evidence from a closely related analog shows that this scaffold can yield compounds with potent inhibition of human carbonic anhydrase isoforms I and II, with IC50 values surpassing that of the standard drug acetazolamide [1]. This application directly leverages the unique ortho-aldehyde functionality for library diversification.

Structure-Activity Relationship (SAR) Studies of Aryl Sulfonates

In lead optimization programs involving aryl sulfonates, 2-ethoxy-6-formylphenyl benzenesulfonate serves as a valuable tool compound for SAR exploration. Its calculated physicochemical properties (LogP: 2.6655; TPSA: 69.67 Ų) differentiate it from simpler aldehydes and other sulfonates, allowing researchers to probe the effects of increased lipophilicity and polarity on target binding, cellular permeability, and metabolic stability. This enables data-driven decisions in medicinal chemistry campaigns.

Synthesis of Ortho-Functionalized Aromatic Building Blocks

Synthetic organic chemists can employ 2-ethoxy-6-formylphenyl benzenesulfonate as a versatile electrophilic building block. The benzenesulfonate group acts as a leaving group in nucleophilic aromatic substitution or cross-coupling reactions, while the ortho-aldehyde provides an orthogonal reactive handle for subsequent modifications, such as the formation of hydrazones, oximes, or for use in reductive aminations. This dual functionality allows for the rapid and controlled construction of complex molecular architectures.

Chemical Probe for Investigating Sulfonate-Binding Enzymes

Given that derivatives based on this scaffold have shown potent inhibition of carbonic anhydrase, a class of enzymes with a known sulfonamide/sulfonate-binding zinc site [1], 2-ethoxy-6-formylphenyl benzenesulfonate can be used as a precursor to generate chemical probes. These probes can be further modified with reporter tags (e.g., fluorescent dyes, biotin) via the aldehyde group to study enzyme localization, target engagement, or to identify novel protein interactors in complex biological systems.

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor design
Ortho-aldehyde for thiosemicarbazone diversification
Derivative inhibition profiling against hCA isoforms
Aryl sulfonate SAR exploration
Distinct LogP/TPSA profile
Permeability and target engagement assays
Ortho-functionalized aromatic synthesis
Dual electrophilic handles (sulfonate & aldehyde)
Reaction condition compatibility
Chemical probe precursor
Aldehyde for reporter tag attachment
Enzyme localization and target engagement studies

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18 linked technical documents
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